molecular formula C9H18BrN3O2S B2415258 4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide CAS No. 468714-82-1

4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide

Cat. No.: B2415258
CAS No.: 468714-82-1
M. Wt: 312.23
InChI Key: YORXBPPJBSMNMY-UHFFFAOYSA-N
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Description

4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide is a chemical compound used primarily in proteomics research . This compound is characterized by its unique structure, which includes a triazine ring and a butyric acid moiety, making it a valuable tool in various scientific applications.

Preparation Methods

The synthesis of 4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide involves several steps. The starting materials typically include ethylsulfanyl derivatives and triazine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the triazine ring and the attachment of the butyric acid group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, this compound may be investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

Mechanism of Action

The mechanism of action of 4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide involves its interaction with specific molecular targets. The triazine ring and butyric acid moiety play crucial roles in binding to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-ethylsulfanyl-2,4-dihydro-1H-1,3,5-triazin-3-yl)butanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S.BrH/c1-2-15-9-10-6-12(7-11-9)5-3-4-8(13)14;/h2-7H2,1H3,(H,10,11)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORXBPPJBSMNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCN(CN1)CCCC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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